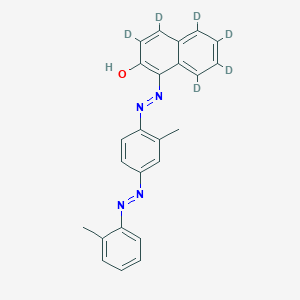
クロタミトン
説明
Crotamiton is a topical medication used to treat scabies, a skin infection caused by mites. It is an organochlorine compound that is available in both cream and lotion forms. The active ingredient in crotamiton is a synthetic chemical called ethyl-N-methyl-2-benzimidazolin-2-ylcarbamate. It is a relatively safe and effective treatment for scabies, although it can cause some side effects.
科学的研究の応用
1. 逆浸透濃縮液からのクロタミトンの除去 クロタミトンは、逆浸透濃縮液の除去に使用されています。 二酸化チタン(TiO2)とゼオライトからなる紙状複合シートを合成し、このTiO2/ゼオライト複合シートを用いてRO濃縮液からの抗掻痒剤クロタミトンの除去を検討しました {svg_1}. RO濃縮液は、パイロット規模の都市二次排水処理場から得られました {svg_2}.
寿命延長とストレス耐性
クロタミトンの誘導体であるJM03は、線虫の寿命を延ばし、酸化ストレスと高張ストレス耐性を向上させることが明らかになっています {svg_3} {svg_4}. これは、浸透圧回避異常-9(OSM-9)の阻害によって達成されました {svg_5} {svg_6}.
ダニ感染の治療
クロタミトンは、疥癬ダニ以外のダニ感染の治療に使用されてきました。 例えば、ヒストストーマチドダニによる耳ダニ症の症例は、クロタミトン耳滴を1週間使用することで成功裏に治療されました {svg_7}.
作用機序
Target of Action
Crotamiton is primarily targeted against the scabies mite, Sarcoptes scabiei . It also acts on the sensory ion channel TRPV4 expressed in the skin and primary sensory neurons .
Mode of Action
Crotamiton exhibits its antiparasitic action by being toxic to the scabies mite . It also relieves itching by producing a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .
Biochemical Pathways
Crotamiton inhibits the calcium influx induced by histamine and chloroquine in the H1R/TRPV1 and MRGPRA3/TRPA1 pathways respectively . These pathways are involved in the induction of itching .
Pharmacokinetics
After topical application, crotamiton is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . The absorption rate when applied locally is about 10% .
Result of Action
The result of crotamiton’s action is the eradication of scabies and the relief of pruritus . It is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn .
Action Environment
Environmental factors can influence the action, efficacy, and stability of crotamiton. For instance, crotamiton is highly volatile . Also, epidemiological risk factors for scabies infestation include poverty and resultant overcrowding, sexual transmission, and demographic forces such as migration, wars, and population displacement .
Safety and Hazards
Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction .
将来の方向性
Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn . It is applied two or three times, with a 24-hour delay between applications, and the patient is asked to take a shower no sooner than after 48 hours . For children under 3 years, it is applied once daily . It can also be used to treat itching stemming from other causes, e.g. insect bites, in which case it is applied to the itching areas only, and repeated if necessary after 4 to 8 hours .
生化学分析
Biochemical Properties
Crotamiton is known to interact with transient receptor potential vanilloid 4 (TRPV4) channels . It strongly inhibits TRPV4 channels, followed by large currents after crotamiton washout . This interaction with TRPV4 channels is believed to be a key aspect of its biochemical activity .
Cellular Effects
Crotamiton has been observed to have effects on itch-related behaviors in animal models . It inhibits these behaviors induced by a TRPV4-selective agonist . It also relieves itching by producing what is called a counter-irritation . As crotamiton evaporates from the skin, it produces a cooling effect .
Molecular Mechanism
The molecular mechanism of crotamiton involves its antiparasitic property that is toxic to the scabies mite . It also relieves itching by producing a counter-irritation . As crotamiton evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert your body’s attention away from the itching .
Temporal Effects in Laboratory Settings
It is known that crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn .
Dosage Effects in Animal Models
While specific dosage effects of crotamiton in animal models are not extensively documented, it has been observed that crotamiton inhibited itch-related behaviors induced by a TRPV4-selective agonist in mice .
Metabolic Pathways
It is known that about 10% of crotamiton is absorbed when applied locally .
Transport and Distribution
Crotamiton is applied topically and is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine .
Subcellular Localization
Given its topical application and systemic absorption, it is likely distributed throughout various cells and tissues .
特性
IUPAC Name |
N-ethyl-N-(2-methylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGGZPQPQTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040664 | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.53e-01 g/L | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
483-63-6, 124236-29-9 | |
| Record name | Crotamiton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotamiton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-o-crotonotoluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular mechanism of action for Crotamiton's antipruritic effects?
A1: Research indicates that Crotamiton exerts its antipruritic effects by inhibiting the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. [] This channel plays a role in itch sensations. Crotamiton's inhibitory action on TRPV4 helps to suppress itch signaling pathways.
Q2: Does Crotamiton affect other itch pathways besides those involving TRPV4?
A2: Yes, studies demonstrate that Crotamiton can also suppress itch pathways induced by histamine and chloroquine, which are not solely dependent on TRPV4. [] This suggests that Crotamiton may exert its antipruritic effects through multiple mechanisms.
Q3: What is the chemical structure of Crotamiton?
A3: Crotamiton's chemical structure is N-ethyl-o-crotonotoluidide. It is synthesized from toluidine derivatives. []
Q4: What is the molecular weight and formula of Crotamiton?
A4: The molecular formula of Crotamiton is C13H17NO, and its molecular weight is 203.28 g/mol. []
Q5: How stable is Crotamiton in different topical formulations?
A5: Crotamiton demonstrates good stability in various topical formulations, including ointments, creams, and lotions. [] This versatility allows for its incorporation into different delivery systems suitable for topical application.
Q6: Has research explored modifying the Crotamiton structure to enhance its properties?
A7: Yes, a study investigated a Crotamiton derivative, JM03, where the ortho-methyl group was replaced with ortho-fluoro. [] This modification showed improved lifespan-extension and stress resistance in Caenorhabditis elegans compared to the original Crotamiton molecule, suggesting potential for enhanced therapeutic properties.
Q7: How is Crotamiton absorbed after topical application?
A8: Following topical application, Crotamiton is absorbed through the skin and forms a reservoir in the stratum corneum, allowing for sustained release into the bloodstream. []
Q8: What is the efficacy of Crotamiton compared to other scabicides?
A9: While Crotamiton is a recognized treatment for scabies, some studies indicate that its cure rate might be lower compared to other scabicides like Permethrin. [, , ] This highlights the ongoing need to explore alternative treatment options and understand potential resistance mechanisms.
Q9: Are there any known cases of resistance to Crotamiton?
A10: While not as widely reported as with some other scabicides, there have been documented cases of scabies treatment failure with Crotamiton. [] This underscores the importance of continuous monitoring for potential resistance development.
Q10: What is the environmental fate of Crotamiton?
A11: Studies have detected Crotamiton in river water and groundwater, suggesting its presence in the environment. [, , ] Understanding its fate and potential impact on aquatic ecosystems requires further investigation.
Q11: What analytical methods are used to detect and quantify Crotamiton?
A12: Various analytical techniques are employed for Crotamiton analysis, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Polarography. [, , ] These methods enable researchers to accurately measure Crotamiton levels in different matrices.
Q12: What is the significance of Crotamiton detection in environmental samples?
A13: The detection of Crotamiton in environmental water sources highlights its potential as a sewage marker. [] This information aids in tracing wastewater contamination and understanding the fate of pharmaceuticals in the environment.
Q13: What are the areas of ongoing research related to Crotamiton?
A14: Current research on Crotamiton focuses on understanding its interaction with TRPV4 channels at a molecular level, exploring novel drug delivery strategies, and investigating its potential for treating other pruritic skin conditions. [, , ]
Q14: Are there any alternative uses for Crotamiton outside of scabies and pruritus treatment?
A15: Crotamiton's potential applications extend beyond its traditional uses. Research indicates it could be a valuable component in formulations for treating rheumatological conditions like arthritis due to its anti-inflammatory and analgesic properties. [] Further investigation is needed to fully explore these alternative applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
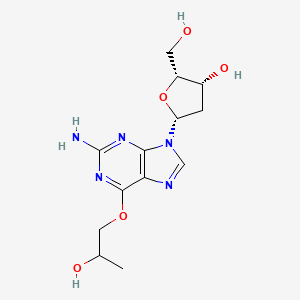
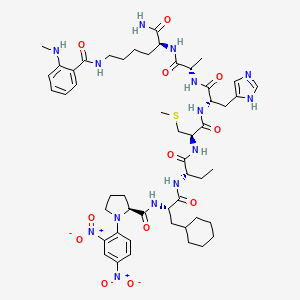
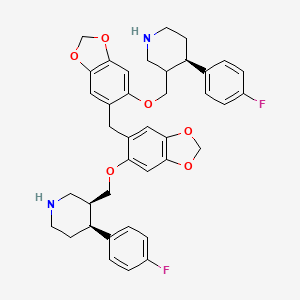
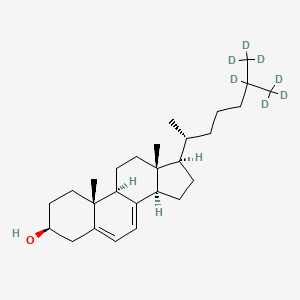
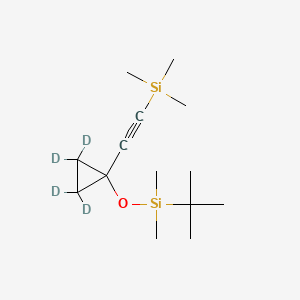

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
